

Application Notes and Protocols for ASR-490 In Vivo Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of **ASR-490**, a novel small molecule inhibitor of Notch1 signaling, in mouse xenograft models. The protocols are based on published studies demonstrating the anti-tumor efficacy of **ASR-490** in colorectal and breast cancer models.

Introduction

ASR-490 is a derivative of the natural compound Withaferin A and has been identified as a potent and specific inhibitor of the Notch1 signaling pathway.[1][2] Dysregulation of the Notch1 pathway is implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[2][3] The following protocols detail the successful administration of ASR-490 via intraperitoneal and oral routes in preclinical mouse models, providing a foundation for further efficacy and pharmacokinetic studies.

Data Presentation

Table 1: Summary of ASR-490 In Vivo Dosing Regimens in Mice

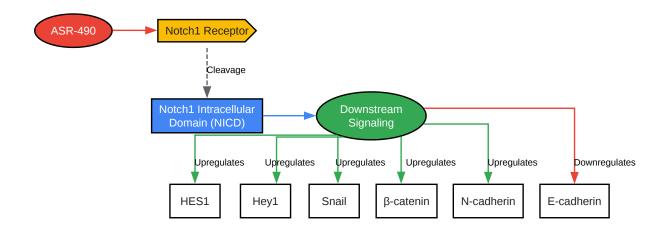


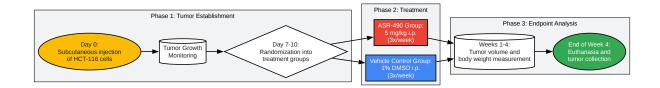
Parameter	Colorectal Cancer Model	Breast Cancer Stem Cell Model
Mouse Strain	Athymic nude (nu/nu)	Not specified, but likely immunocompromised
Tumor Model	HCT-116 Xenograft	ALDH+ and ALDH- Xenografts
ASR-490 Dose	5 mg/kg	25 mg/kg
Administration Route	Intraperitoneal (i.p.)	Oral
Dosing Frequency	Thrice a week	Daily for 7 days, repeated for 4 weeks
Duration of Study	4 weeks	4 weeks
Vehicle	1% DMSO	0.1% DMSO in PBS
Reported Efficacy	Significant tumor growth inhibition	Abrogation of tumor growth
Reported Toxicity	MTD > 500 mg/kg; no apparent systemic toxicity	Non-toxic to healthy cells
Reference	[1][3]	[4]

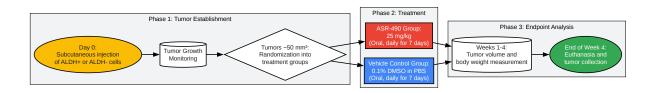
Mechanism of Action: Notch1 Signaling Inhibition

ASR-490 exerts its anti-cancer effects by directly binding to and inhibiting the Notch1 receptor. [1][2] This prevents the downstream activation of key target genes involved in cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT).









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for ASR-490 In Vivo Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14075305#asr-490-in-vivo-dosing-and-administration-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com